
1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyphenyl)-3-methylbutan-1-amine” are not available, a related compound, “2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP)”, was synthesized by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine -butylamine .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Synthesis of Related Compounds : In the realm of chemical synthesis, studies have been conducted on compounds structurally related to 1-(2-Methoxyphenyl)-3-methylbutan-1-amine. For example, new resorcinols have been isolated from brown algae, which includes compounds like 1-(5-acetyl-2-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one (Cai et al., 2010). Similarly, the study of methoxyphenyl-containing β-diketones reacting with primary amines under specific conditions highlights the complexities of reactions involving similar structural groups (Ahumada et al., 2014).
Pharmacological Studies
- Potential Pharmacological Properties : Research has explored the pharmacological properties of related compounds. For instance, monoamine oxidase inhibiting activity has been observed in similar methoxyphenethylamine derivatives, indicating potential pharmacological applications (Ferguson & Keller, 1975). Another study shows the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, providing insights into the enzyme interaction mechanism of related compounds (Ding & Silverman, 1993).
Chemical Reactions and Mechanisms
- Understanding Reaction Mechanisms : The compound's structural similarity to molecules involved in various chemical reactions offers insights into reaction mechanisms. For example, the kinetics and mechanisms of reactions involving methoxyphenyl thionocarbonates with alicyclic amines have been studied, providing valuable information on reaction pathways and intermediates (Castro et al., 2001).
Application in Organic Chemistry
- Organic Chemistry Applications : Studies in organic chemistry have examined the synthesis of molecules with similar methoxyphenyl groups. For instance, microwave-assisted rearrangement of ketones to produce 3-(4-alkoxyphenyl)-3-methylbutan-2-ones exemplifies the use of related structural motifs in synthesizing organic compounds (Gopalakrishnan et al., 2002).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCPHZYWZWJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
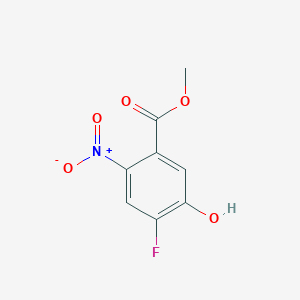
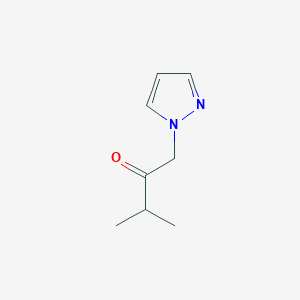
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)

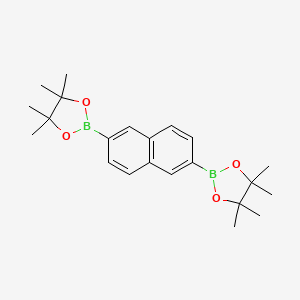



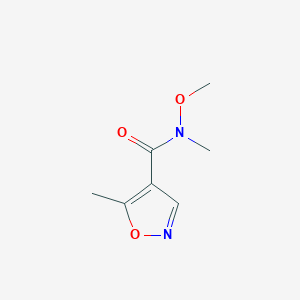
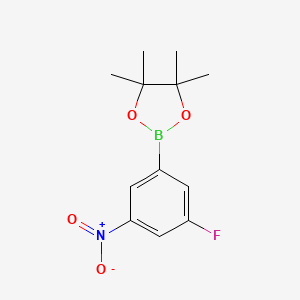
![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)